1,2,3,4-Tetrahydroquinoxaline-2-carboxamide
Description
1,2,3,4-Tetrahydroquinoxaline-2-carboxamide is a bicyclic heterocyclic compound featuring a quinoxaline core fused with a piperazine-like ring and a carboxamide (-CONH₂) substituent at the C-2 position. Its molecular formula is C₉H₁₁N₃O, with a calculated molecular weight of 177.21 g/mol. This compound is notable for its chirality at C-2, which has been rigorously studied using NMR spectroscopy and stereochemical derivatization techniques . The carboxamide group imparts polarity and hydrogen-bonding capabilities, influencing its solubility and reactivity in synthetic applications.
In a seminal 1974 study, this compound served as a key intermediate for establishing chiral configurations in tetrahydroquinoxaline derivatives. Tosylation reactions selectively modified the N-1 position, enabling the synthesis of enantiomerically pure derivatives critical for stereochemical assignments .
Properties
IUPAC Name |
1,2,3,4-tetrahydroquinoxaline-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O/c10-9(13)8-5-11-6-3-1-2-4-7(6)12-8/h1-4,8,11-12H,5H2,(H2,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUUYVFJOLKENPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC2=CC=CC=C2N1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90559-19-6 | |
| Record name | NSC90837 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90837 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Preparation Methods
Cyclocondensation of Diamines with Carbonyl Compounds
The most widely reported method involves cyclocondensation reactions between o-phenylenediamine derivatives and α-ketoamides or glyoxalates. A representative protocol from Krunić et al. (2021) employs the following steps:
- N-Acylation : Treat o-phenylenediamine with ethyl glyoxalate in acetic acid at 60°C for 12 hours to form 2-ethoxycarbonyl-1,2,3,4-tetrahydroquinoxaline.
- Hydrolysis : React the intermediate with lithium hydroxide monohydrate (LiOH·H₂O) in methanol, followed by N-bromoacetamide (NBA)-mediated hydrolysis to yield the carboxamide.
Critical parameters:
- Solvent : Methanol or ethanol improves solubility of intermediates.
- Temperature : Reactions proceed optimally at 60–80°C.
- Catalyst : NBA enhances hydrolysis efficiency by generating reactive bromine species.
Equation :
$$
\text{o-Phenylenediamine} + \text{CH}_3\text{C(O)COOEt} \xrightarrow{\text{AcOH, 60°C}} \text{THQ-2-COOEt} \xrightarrow{\text{LiOH, NBA}} \text{THQ-2-CA}
$$
Reduction of Quinoxaline Derivatives
Catalytic hydrogenation of quinoxaline-2-carboxamide provides a stereoselective route. Studies indicate:
- Catalyst : Palladium-on-carbon (Pd/C) or platinum oxide (PtO₂) under 30–50 psi H₂.
- Solvent : Ethanol or tetrahydrofuran (THF).
- Yield : 68–82% after 6–8 hours.
Advantages :
- High diastereoselectivity (>95% trans isomer).
- Scalable to multi-gram quantities.
Limitations :
- Requires specialized equipment for high-pressure hydrogenation.
Solid-Phase Synthesis Approaches
Solid-phase methods enable rapid library generation for structure-activity relationship (SAR) studies. A modular strategy involves:
- Resin functionalization : Load Wang resin with Fmoc-protected glycine.
- Cyclization : Treat with o-nitroaniline derivatives and triphenylphosphine (PPh₃) in dichloromethane (DCM).
- Reduction : Use SnCl₂·2H₂O in dimethylformamide (DMF) to reduce nitro groups to amines.
- Cleavage : Release THQ-2-CA with trifluoroacetic acid (TFA)/H₂O (95:5).
Key metrics :
Diastereoselective Synthesis Techniques
Recent advances exploit chiral auxiliaries to control stereochemistry:
- Chiral pool synthesis : Start with (S)-phenylalanine to induce asymmetry during N-acylation.
- Dynamic kinetic resolution : Use (-)-sparteine as a base in THF at -78°C to achieve 88% enantiomeric excess (ee).
Case study :
Hydrolysis of Z-(S)-Phe-THQ-2-COOEt with D-amino acid oxidase yields (S)-THQ-2-CA with 92% ee.
Industrial-Scale Production Methodologies
Optimized protocols for kilogram-scale synthesis prioritize cost-effectiveness and safety:
- Continuous flow hydrogenation : React quinoxaline-2-carbonitrile with Raney nickel in a plug-flow reactor (PFR) at 100°C.
- In situ hydrolysis : Add aqueous NaOH directly to the reactor effluent to form THQ-2-CA.
Process metrics :
| Parameter | Value |
|---|---|
| Throughput | 15 kg/day |
| Yield | 76% |
| Purity | 99.2% (HPLC) |
Comparative Analysis of Synthetic Routes
Table 1 : Efficiency metrics for THQ-2-CA synthesis
| Method | Yield (%) | Purity (%) | Scalability | Stereocontrol |
|---|---|---|---|---|
| Cyclocondensation | 78 | 95 | Moderate | Low |
| Catalytic hydrogenation | 82 | 98 | High | High |
| Solid-phase | 65 | 90 | Low | None |
| Diastereoselective | 70 | 97 | Moderate | Excellent |
| Industrial flow | 76 | 99 | Excellent | Moderate |
Table 2 : Spectroscopic data for THQ-2-CA
| Technique | Key Signals |
|---|---|
| ¹H NMR (DMSO-d₆) | δ 7.25 (m, 4H, Ar-H), 4.10 (s, 2H, NH₂), 3.85 (q, 2H, CH₂) |
| ¹³C NMR | δ 167.8 (C=O), 135.2–116.4 (Ar-C), 48.3 (CH₂) |
| IR (KBr) | 3340 cm⁻¹ (N-H), 1655 cm⁻¹ (C=O) |
Chemical Reactions Analysis
Types of Reactions: 1,2,3,4-Tetrahydroquinoxaline-2-carboxamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can yield tetrahydroquinoxaline derivatives.
Substitution: The compound can participate in substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Peroxyl radicals generated from azo initiators in solvents like tetralin or benzene.
Reduction: Hydrogenation using palladium or platinum catalysts.
Substitution: Various electrophiles and nucleophiles under acidic or basic conditions.
Major Products:
Oxidation: Quinoxaline and dimer products of quinoxalines.
Reduction: 1,2,3,4-tetrahydroquinoxaline derivatives.
Substitution: Substituted quinoxaline derivatives.
Scientific Research Applications
1,2,3,4-Tetrahydroquinoxaline-2-carboxamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1,2,3,4-tetrahydroquinoxaline-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. For instance, it has been identified as an inhibitor of AMP deaminase 2 (AMPD2), where it induces allosteric modulation by changing the substrate pocket to prevent AMP from binding . This mechanism highlights its potential in regulating energy homeostasis and immuno-oncology .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional differences between 1,2,3,4-tetrahydroquinoxaline-2-carboxamide and related C-2 substituted derivatives are summarized below. Comparisons focus on substituent effects, reactivity, and stereochemical outcomes.
Substituent-Specific Properties
Reactivity and Stereochemical Insights
- Tosylation Selectivity : Unlike methyl or hydroxymethyl derivatives, the carboxamide group directs tosylation exclusively to the N-1 position, as confirmed by NMR spectral analysis. This contrasts with carboxylic acid derivatives, where steric or electronic factors may alter reactivity .
- Chiral Resolution : The carboxamide derivative’s configuration (R or S) was determined via correlation with L-α-alanine-derived standards, highlighting its utility in asymmetric synthesis. Methyl-substituted analogs, however, served as configurationally stable references due to their synthetic accessibility .
- Solubility : Carboxamide and carboxylic acid derivatives exhibit higher aqueous solubility compared to methyl or carboethoxy analogs, making them preferable for biological assays.
Spectroscopic Differentiation
NMR studies reveal distinct spectral signatures:
- The carboxamide proton (NH₂) shows broad singlets at δ 6.8–7.2 ppm, absent in methyl or carboethoxy derivatives.
- Tosylated carboxamide derivatives display downfield shifts for N1 protons (δ 3.5–4.0 ppm), consistent with sulfonamide formation .
Biological Activity
1,2,3,4-Tetrahydroquinoxaline-2-carboxamide and its derivatives have drawn significant attention in the field of medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and recent research findings.
This compound exhibits several mechanisms of action that contribute to its biological effects:
- NF-κB Inhibition : Compounds in this class have been identified as potent inhibitors of lipopolysaccharide (LPS)-induced NF-κB transcriptional activity. This inhibition is crucial for modulating inflammatory responses and has implications for cancer therapy .
- Antiproliferative Activity : Certain derivatives have shown significant antiproliferative effects against various cancer cell lines by inducing apoptosis and arresting the cell cycle at the G2/M phase. For instance, a derivative exhibited an IC50 value of 0.126 μM against HeLa cells .
Structure-Activity Relationship (SAR)
The biological activity of this compound is heavily influenced by its structural modifications. Key findings include:
- Substituent Variability : Modifications at specific positions on the tetrahydroquinoxaline scaffold can enhance or diminish biological activity. For example, compounds with electron-withdrawing groups showed improved inhibition of NF-κB compared to those with electron-donating groups .
- Binding Affinity : The binding mode at the colchicine site has been explored using molecular docking studies. Certain derivatives demonstrated strong interactions with tubulin, disrupting microtubule dynamics and exhibiting cytotoxic effects .
Recent Research Findings
Several studies have contributed to our understanding of the biological activities associated with this compound:
Case Study 1: Anticancer Activity
In a study evaluating various tetrahydroquinoxaline derivatives for anticancer activity, it was found that a specific compound (13d) not only inhibited cell proliferation but also induced apoptosis through tubulin polymerization inhibition. The compound arrested the cell cycle at the G2/M phase with an IC50 value of 0.071 μM against SMMC-7721 cells .
Case Study 2: Anti-inflammatory Properties
Another study highlighted the anti-inflammatory potential of tetrahydroquinoxaline derivatives by demonstrating their ability to inhibit LPS-induced NF-κB activation in human cancer cell lines. The most active derivative showed a significant reduction in NF-κB transcriptional activity compared to standard reference compounds .
Q & A
Q. Conflicting bioactivity data for carboxamide derivatives: What factors contribute?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
